8-Hydroxycoumarin

Overview

Description

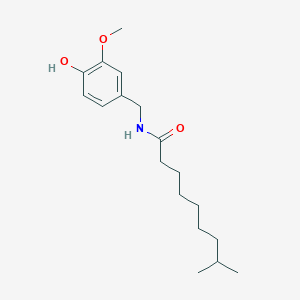

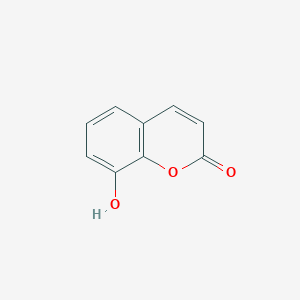

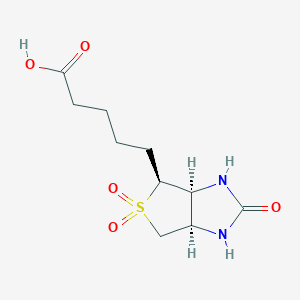

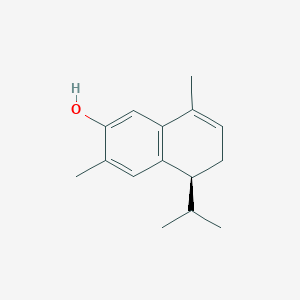

8-Hydroxycoumarin is an intermediate in the microbial transformation of quinolone . It has a molecular weight of 162.14 and a chemical formula of C9H6O3 .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the condensation reaction between substituted aldehydes, 4-hydroxycoumarin, and ammonium acetate under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of coumarin-fused heterocycles . It can also react with Al3+ based on docking scores .

Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 361.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also exhibits unique photophysical properties depending on the fused coumarin ring systems .

Scientific Research Applications

Cancer Treatment and Cellular Mechanisms

Disorganization of Actin Cytoskeleton in Melanoma Cells

4-Hydroxycoumarin disorganized the actin cytoskeleton in melanoma cells, impacting cell adhesion and motility, suggesting potential as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003).

Apoptosis Induction in Leukemic Cells

Hydroxycoumarins, specifically dihydroxylated coumarins like 7,8-dihydroxy-coumarin, induced apoptosis in leukemic cells, highlighting their potential in hematological malignancy treatments (Riveiro et al., 2008).

Design of Novel Anticancer Drugs

Novel coumarin derivatives have been designed, showing potential as pancreatic cancer inhibitors. Modifications at the 8th position of 4-methyl-7-hydroxycoumarin enhanced anti-tumor activity (Manidhar et al., 2013).

Estrogen Receptor Down-Regulators

7-Hydroxycoumarin was investigated as a potential selective estrogen receptor down-regulator, with implications for treating estrogen receptor-positive cancers (Degorce et al., 2015).

Anti-HIV Activity

Certain 4-hydroxycoumarin derivatives demonstrated effects on HIV replication in infected cells, indicating a potential application in HIV treatment (Raleva et al., 2005).

Cytostatic and Cytotoxic Effects

8-Nitro-7-hydroxycoumarin showed both cytostatic and cytotoxic effects on various cell lines, altering cell cycle progression and DNA synthesis (Egan et al., 1997).

Antibacterial and Antifungal Applications

Antibacterial Activity Against Ralstonia solanacearum

Hydroxycoumarins demonstrated significant antibacterial activity against this phytopathogen, suggesting their potential in controlling plant bacterial wilt (Yang et al., 2016).

Biomedical Applications as Fungal Metabolites

4-Hydroxycoumarins, produced from coumarin, have been applied in treating various medical conditions like cardiac disease and thrombophlebitis, showing their versatility as sustainable agents (Kaur et al., 2020).

Other Therapeutic Applications

Anti-inflammatory Activity in Colitis

Coumarin and 4-hydroxycoumarin showed significant anti-inflammatory activity in an experimental model of colitis, suggesting their potential use in inflammatory bowel disease treatments (Luchini et al., 2008).

Adenosine Receptor Antagonists

8-Substituted 3-arylcoumarins, including 8-hydroxycoumarin, were identified as selective adenosine receptor antagonists, indicating potential in developing multifunctional drugs for various diseases (Matos et al., 2019).

Mechanism of Action

Target of Action

8-Hydroxycoumarin, like other coumarin derivatives, has a diverse range of biological and therapeutic properties . It is known to interact with various targets, including biomolecules and metal ions . It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Mode of Action

The interaction of this compound with its targets results in various changes. For instance, when used as a fluorophore, it exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

This compound, as a coumarin derivative, is involved in various biochemical pathways. It is a secondary metabolite made up of benzene and α-pyrone rings fused together . This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways . It is also known to be involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

Coumarin derivatives are known to have a great therapeutic profile . They have been extensively studied for their pharmacological effects in different disease models and doses with complex action mechanisms .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of applications. As a fluorophore, it is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It has also been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the polarity of the microenvironment . More research is needed to fully understand how different environmental factors influence the action of this compound.

Safety and Hazards

Future Directions

8-Hydroxycoumarin and its derivatives have shown promising results in various fields, including medicinal chemistry. For instance, it has been used as an efficient turn-on fluorescent chemosensor . Furthermore, coumarin-based hybrid compounds have been designed and synthesized as a new strategy in the field of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

8-Hydroxycoumarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to metal ions, forming complexes that exhibit unique biochemical properties . These interactions highlight its potential as a therapeutic agent and a biochemical tool.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s antioxidant capacity . It also impacts cell signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the enzyme tyrosinase, which is involved in melanin synthesis . This inhibition occurs through direct binding to the enzyme’s active site, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with sustained antioxidant effects and potential protective roles against oxidative stress in in vitro and in vivo models.

Properties

IUPAC Name |

8-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTUTXWBBUARQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873761 | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-31-1 | |

| Record name | 8-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-hydroxycoumarin in microbial metabolism?

A1: this compound is a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments impacted by industrial activities. [, , , , , , , , ]

Q2: Which microorganisms are known to utilize this compound during quinoline degradation?

A2: Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp. have been identified to degrade quinoline via the this compound pathway. [, , , , , , , , ]

Q3: How do these bacteria further metabolize this compound?

A3: After its formation from quinoline, this compound is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria. [, , , , , , , ]

Q4: Can bacteria selectively remove nitrogen from quinoline using this pathway?

A4: Yes, Pseudomonas ayucida IGTN9m can selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to this compound. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum. []

Q5: How does this compound interact with the enzyme Xenobiotic reductase A (XenA)?

A5: this compound acts as a substrate for XenA, an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of this compound. [, ]

Q6: What is the kinetic behavior of XenA towards this compound reduction?

A6: Kinetic studies show that the reduction of this compound by XenA is concentration-dependent. The enzyme demonstrates a faster limiting rate constant for this compound reduction compared to other substrates like 2-cyclohexenone. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C9H6O3, and its molecular weight is 162.14 g/mol.

Q8: What spectroscopic techniques are helpful for identifying this compound?

A9: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize and identify this compound and its derivatives. [, , , ]

Q9: Are there any notable structural features of this compound revealed by its crystal structure?

A10: Analysis of the crystal structure of daphnetin dihydrate, a glycosylated derivative of this compound, reveals a relatively planar coumarin ring system. The glucose moiety attached to the coumarin ring adopts a C1 chair conformation. The glycosidic linkage exhibits a smaller torsion angle compared to other similar compounds, potentially leading to intramolecular repulsions. []

Q10: What are some reported biological activities of this compound and its derivatives?

A11: Research suggests that this compound derivatives possess various biological activities, including: * Anti-tumor activity: Some this compound-based silver complexes exhibit promising antiproliferative effects against human carcinoma cell lines. [] * Anti-inflammatory activity: Extracts from plants containing this compound and its derivatives, such as ash bark, demonstrate anti-inflammatory properties in LPS-induced macrophages. [] * Antibacterial activity: Certain this compound derivatives, like fraxetin and aesculetin, exhibit significant antibacterial properties against various bacterial strains. [] * Antioxidant activity: this compound, in particular, has been recognized for its antioxidant properties. [, ]

Q11: What are the potential applications of this compound based on its biological activities?

A12: The diverse biological activities of this compound and its derivatives make them potential candidates for developing: * Chemotherapeutic agents: The potent anti-tumor activities of some this compound derivatives warrant further investigation for potential applications in cancer treatment. [] * Anti-inflammatory drugs: The anti-inflammatory properties of this compound-containing plant extracts and derivatives suggest their potential use in managing inflammatory conditions. [] * Antibacterial agents: The antibacterial properties of specific this compound derivatives might be beneficial in developing new antibacterial drugs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)

![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)

![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)